![molecular formula C12H13ClO4S B2966058 Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate CAS No. 337923-05-4](/img/structure/B2966058.png)
Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate, commonly referred to as 4-chlorobenzene sulfonate (4-CBS), is an organic compound with a wide range of applications in scientific research. It is a non-toxic and water-soluble compound with a low vapor pressure and a low melting point, making it an ideal chemical for use in a variety of laboratory experiments. 4-CBS has been used in the synthesis of various compounds, and has been studied for its potential applications in medicine, biochemistry, and physiology.
Scientific Research Applications
Synthesis and Biocatalysis
Asymmetric Reduction for Chiral Compounds : Ethyl 4-chloro-3-oxobutanoate (COBE) is used in the asymmetric reduction process to produce ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE), a chiral compound. This process involves Escherichia coli cells expressing both carbonyl reductase and glucose dehydrogenase genes. The optical purity of the (S)-CHBE formed was 100% enantiomeric excess (Kizaki et al., 2001).
Trifluoromethyl Heterocycles Synthesis : It serves as a versatile intermediate in the synthesis of various trifluoromethyl heterocycles, demonstrating its utility in creating a diverse range of chemical structures (Honey et al., 2012).
Production of Pharmaceutical Intermediates : Its derivative, Ethyl (S)-4-chloro-3-hydroxybutanoate ester, is a precursor for enantiopure intermediates used in chiral drug production, including statins (Ye et al., 2011).
Crystal and Molecular Structure Analysis : It's used in the synthesis of various compounds whose structures are determined using techniques like X-ray diffraction, which is crucial in understanding molecular interactions and stability (Achutha et al., 2017).
Chemical Reactions and Properties
Friedländer Synthesis : It is utilized in the Friedländer synthesis to produce quinoline derivatives, showing its versatility in organic synthesis (Degtyarenko et al., 2007).
Antioxidant and Antimicrobial Activities : Some derivatives synthesized from Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate have been studied for their antioxidant and antimicrobial activities, indicating potential pharmacological applications (Kumar et al., 2016).
Vinylphosphonium Salt Mediated Synthesis : It undergoes a stereoselective intramolecular Wittig reaction with a vinyltriphenylphosphonium salt to yield highly electron-deficient dienes, highlighting its role in creating complex molecular structures (Yavari & Samzadeh‐Kermani, 1998).
properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)sulfinyl-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4S/c1-2-17-12(15)7-10(14)8-18(16)11-5-3-9(13)4-6-11/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMGDJFMMBZOHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CS(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

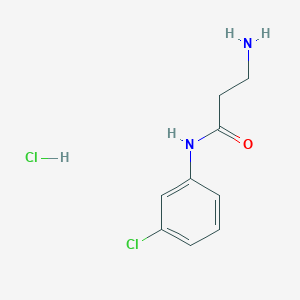
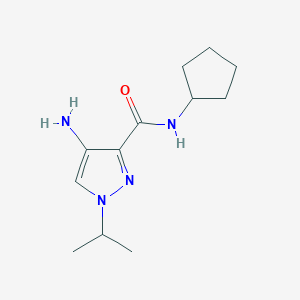
![3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione](/img/structure/B2965979.png)
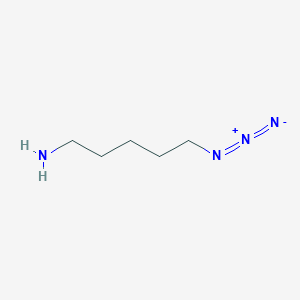

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2965985.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(2,4-dichlorophenyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B2965987.png)
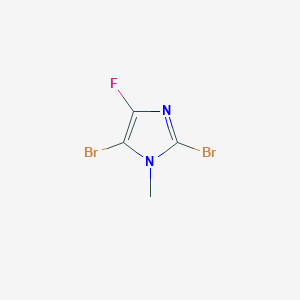
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2965989.png)
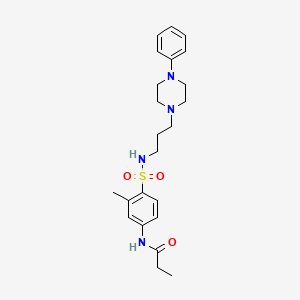
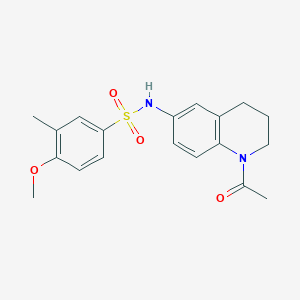
![3-(3,4-Dimethoxyphenyl)-5-{1-[(3,4-dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2965993.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]amino}acetamide](/img/structure/B2965994.png)
![2-{(3aR)-3a-methyl-5-oxo-1-[3-(trifluoromethyl)benzoyl]octahydropyrrolo[2,3-b]pyrrol-2-yl}phenyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2965997.png)